molecular formula C8H10N2O B2497913 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol CAS No. 1824145-81-4

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol

Cat. No. B2497913
CAS RN: 1824145-81-4
M. Wt: 150.181
InChI Key: ATACXKJAEDJADC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol derivatives involves innovative and efficient methods. For example, a novel and efficient synthesis route has been developed for 4,7-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives via a one-pot, three-component approach. This method uses N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds under mild conditions, highlighting the versatility and efficiency of modern synthetic chemistry in creating complex structures (Vilches-Herrera et al., 2013).

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is a key factor in their chemical behavior and potential applications. Advanced analytical techniques, such as X-ray crystallography, have been employed to determine the crystal and molecular structure of related compounds, providing insights into their stability and reactivity patterns (Percino et al., 2006).

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicating a rich chemical reactivity profile. It has been used as a precursor in the synthesis of polynuclear Co(II) complexes, demonstrating its utility in complex chemical syntheses and the formation of novel compounds with potentially valuable properties (Pattacini et al., 2011).

Scientific Research Applications

  • Synthesis of Novel Derivatives :

    • 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol derivatives are synthesized using a one-pot, three-component approach. This method enables the creation of novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with incorporated tetrahedral fragments at position-4. It allows for the synthesis of 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with fused 4-spiro-frameworks starting from isatins and a set of 1,2-dicarbonyl compounds, under mild conditions using solvents like ethanol, acetic acid, or 1,4-dioxane (Vilches-Herrera et al., 2013).
  • Formation of Substituted Derivatives :

    • The compound's derivatives, like substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines, can be obtained through reactions with 2,5-dimethoxytetrahydrofuran and 3-aminothieno[2,3-b]pyridines. These reactions are influenced by the character of the substituent in position 2 of thieno[2,3-b]pyridine (Kaigorodova et al., 2004).
  • Chemical Transformations for New Synthesis :

    • The compound is involved in chemical transformations for new synthesis methods, such as the synthesis of pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems through reactions with pyrrolidine-2,4-diones (Soliman & Kappe, 1982).
  • Novel Synthetic Routes :

    • There are novel synthetic routes from 1-substituted 2-aminopyrroles to 1H-pyrrolo[2,3-b]pyridines. These routes involve condensation with 1,3-dicarbonyl compounds and their acetals, β-oxo-esters, and diethyl malonate in the presence of hydrochloric acid, yielding 1H-pyrrolo[2,3-b]pyridines in one stage (Brodrick & Wibberley, 1975).
  • Antibacterial Activity :

    • A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, has shown antibacterial activity in vitro, indicating potential applications in medicinal chemistry (Toja et al., 1986).
  • Air Oxidation or Dehydrogenation Reaction :

    • N-protected 2,5-dihydro-1H-pyrrole derivatives can be transformed into corresponding pyrroles through a simple air oxidation or dehydrogenation reaction using specific reagents, illustrating a method for modifying the this compound structure (Shim et al., 1990).

properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1,3,11H,2,4-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATACXKJAEDJADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC=CC(=C21)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824145-81-4
Record name {1H,2H,3H-pyrrolo[2,3-b]pyridin-4-yl}methanol
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